molecular formula C7H6BrN3O B1142799 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-38-3

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1142799
CAS RN: 1357946-38-3
M. Wt: 228.049
InChI Key: YQPBFXROBAMOBB-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocycle . It is a useful synthetic intermediate in the synthesis of various compounds . Its linear formula is C7H6BrN3O .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, which was then protected by PMB-Cl to produce a key intermediate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine consists of a pyrazolo[3,4-b]pyridine core with a bromo substituent at the 3-position and a methoxy substituent at the 5-position . The InChI code for this compound is 1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives, including 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine, have been synthesized for various purposes, including as inhibitors of tropomyosin receptor kinases (TRKs) . The synthesis involves iodization and protection reactions .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is not mentioned in the retrieved papers, pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

Future Directions

Future research could focus on further exploring the potential of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine and its derivatives in inhibiting TRKs and other targets. This could lead to the development of new therapeutic agents for various diseases, including cancer .

properties

IUPAC Name

3-bromo-5-methoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBFXROBAMOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

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